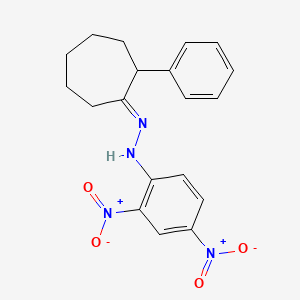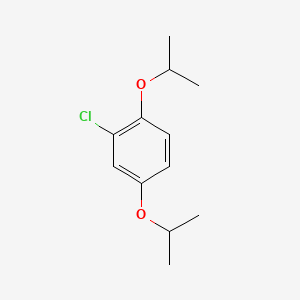
Benzene, 2-chloro-1,4-bis(1-methylethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1,4-bis(1-methylethoxy)benzene is an organic compound with the molecular formula C12H17ClO2. It is a derivative of benzene, where two hydrogen atoms on the benzene ring are substituted with a chlorine atom and two 1-methylethoxy groups. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,4-bis(1-methylethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with 1,4-dihydroxybenzene (hydroquinone).
Etherification: Hydroquinone undergoes etherification with isopropyl bromide in the presence of a base such as potassium carbonate to form 1,4-bis(1-methylethoxy)benzene.
Chlorination: The final step involves the chlorination of 1,4-bis(1-methylethoxy)benzene using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position of the benzene ring.
Industrial Production Methods
In industrial settings, the production of 2-Chloro-1,4-bis(1-methylethoxy)benzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
2-Chloro-1,4-bis(1-methylethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylethoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the aromatic ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of dechlorinated or hydrogenated benzene derivatives.
科学的研究の応用
2-Chloro-1,4-bis(1-methylethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and as a precursor for various industrial processes.
作用機序
The mechanism of action of 2-Chloro-1,4-bis(1-methylethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and methylethoxy groups can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,4-Dichlorobenzene: Similar structure but with two chlorine atoms instead of methylethoxy groups.
1,4-Diethoxybenzene: Similar structure but with ethoxy groups instead of methylethoxy groups.
2-Chloro-1,4-dimethoxybenzene: Similar structure but with methoxy groups instead of methylethoxy groups.
Uniqueness
2-Chloro-1,4-bis(1-methylethoxy)benzene is unique due to the presence of both a chlorine atom and two bulky methylethoxy groups, which confer distinct chemical reactivity and physical properties. This combination allows for specific interactions and applications that are not possible with simpler benzene derivatives.
特性
CAS番号 |
61886-39-3 |
|---|---|
分子式 |
C12H17ClO2 |
分子量 |
228.71 g/mol |
IUPAC名 |
2-chloro-1,4-di(propan-2-yloxy)benzene |
InChI |
InChI=1S/C12H17ClO2/c1-8(2)14-10-5-6-12(11(13)7-10)15-9(3)4/h5-9H,1-4H3 |
InChIキー |
KHJPWDHXQSXQRM-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC(=C(C=C1)OC(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


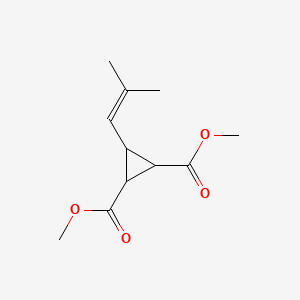
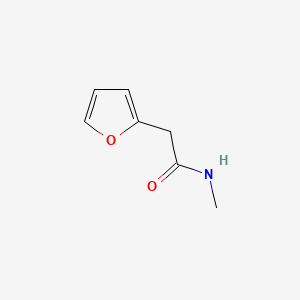
![2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13809067.png)
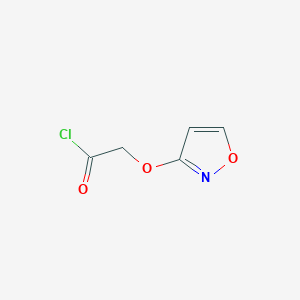
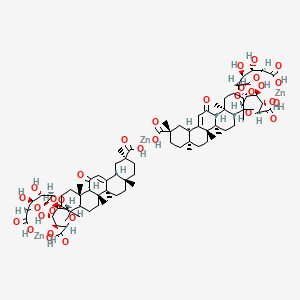
methanone](/img/structure/B13809100.png)
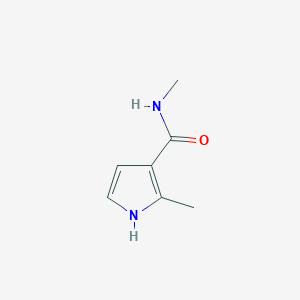

![5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline](/img/structure/B13809111.png)
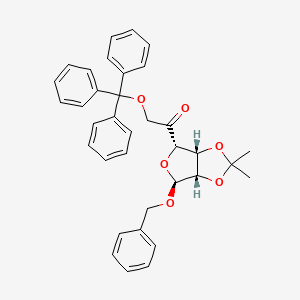
![1,1,3,3-Tetramethyl-6,7-diphenyl-5-oxa-8-thia-6-azaspiro[3.4]octan-2-one](/img/structure/B13809118.png)
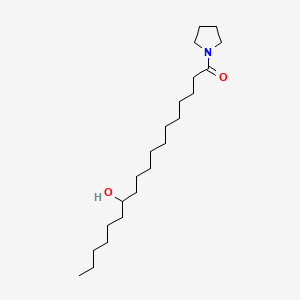
![Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester](/img/structure/B13809128.png)
